Isophosphamide

Beschreibung

Eigenschaften

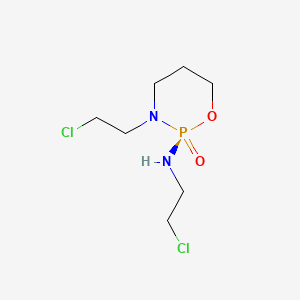

IUPAC Name |

(2S)-N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMGKSMUEGBAAB-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(P(=O)(OC1)NCCCl)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([P@@](=O)(OC1)NCCCl)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904670 | |

| Record name | (-)-Ifosfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66849-33-0 | |

| Record name | (-)-Ifosfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66849-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Ifosfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066849330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Ifosfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IFOSFAMIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASK271XXC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Potent Alkylating Agent: An In-depth Technical Guide to the Discovery and Synthesis of Isophosphamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophosphamide, a structural isomer of cyclophosphamide (B585), has carved a significant niche in the chemotherapeutic armamentarium against a spectrum of malignancies, particularly sarcomas and testicular cancer. This technical guide provides a comprehensive exploration of the discovery and synthesis of this pivotal alkylating agent. Delving into the historical context of its development, this document elucidates the scientific journey from the initial synthesis by German researchers in the mid-1960s to its eventual widespread clinical adoption. We will detail the core synthetic methodologies, present key quantitative data from seminal preclinical and clinical studies in structured tabular formats, and provide detailed experimental protocols for its synthesis. Furthermore, this guide will visualize the critical biochemical pathways associated with this compound's mechanism of action and metabolic activation through detailed diagrams rendered in the DOT language, offering a robust resource for researchers and professionals in the field of drug development and oncology.

A Historical Perspective: The Discovery of this compound

The story of this compound is intrinsically linked to the development of its predecessor, cyclophosphamide. Following the successful synthesis and clinical application of cyclophosphamide, researchers at Asta-Werke in Germany sought to explore structural analogs with potentially improved therapeutic indices. In the mid-1960s, their efforts led to the synthesis of this compound, a compound that differs from cyclophosphamide only in the position of one of its two chloroethyl groups on the oxazaphosphorine ring.[1][2][3]

Initial preclinical studies revealed that this compound possessed a broader spectrum of antitumor activity compared to cyclophosphamide in several models.[1] However, its clinical development was initially hampered by a significant and dose-limiting toxicity: hemorrhagic cystitis.[1] This severe bladder toxicity is caused by the metabolic byproduct acrolein.[4] The trajectory of this compound's clinical utility was profoundly altered with the development of the uroprotective agent mesna (B1676310) (sodium 2-mercaptoethane sulfonate) by Norbert Brock.[4] Mesna effectively neutralizes acrolein in the urinary tract, thereby mitigating the risk of hemorrhagic cystitis and allowing for the administration of higher, more therapeutically effective doses of this compound.[1][4] This breakthrough paved the way for this compound's approval for medical use in the United States in 1987 and its subsequent establishment as a cornerstone of various chemotherapy regimens.[5]

Synthetic Pathways: From Starting Materials to the Final Compound

The synthesis of this compound has been approached through several routes, with the most common and industrially viable method utilizing phosphorus oxychloride as a key starting material.[6][7] This approach is generally favored due to its efficiency and the avoidance of highly toxic and expensive reagents.[7]

General Synthesis Route from Phosphorus Oxychloride

A widely employed synthetic strategy involves a multi-step process beginning with the reaction of 3-aminopropan-1-ol with phosphorus oxychloride to form a cyclic phosphoramidic chloride intermediate. This is followed by the introduction of the second chloroethyl side chain and subsequent transformations to yield this compound.[6][8]

A dissertation on the synthesis of this compound outlines two primary routes:

-

Route 1: Starting from aziridine, a three-step reaction involving alkylation and cyclization yields this compound with a total yield of 28.97%.[7]

-

Route 2: Utilizing phosphorus oxychloride as the starting material, a four-step process of cyclization, alkylation, acylation, and reduction affords this compound with a total yield of 30.1%.[7] A patented method also describes a similar multi-step synthesis starting from 3-aminopropanol and phosphorus oxychloride, with a reported total yield of 30% to 35%.[8]

Detailed Experimental Protocol (Adapted from Patented Methodologies)

The following protocol is a composite representation of established industrial synthesis methods for this compound, providing a detailed, step-by-step guide for its laboratory-scale preparation.

Step 1: Synthesis of the Cyclic Phosphoramidic Chloride Intermediate

-

In a reactor vessel maintained at a temperature between -40°C and 25°C, dissolve 3-aminopropan-1-ol in a suitable anhydrous solvent (e.g., dichloromethane) containing a tertiary amine base (e.g., triethylamine).[8]

-

Slowly add phosphorus oxychloride to the solution while maintaining the temperature.[6][8]

-

Allow the reaction to stir for 4 to 40 hours. The formation of the cyclic phosphoramidic chloride intermediate can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[6][8]

Step 2: Introduction of the Second Chloroethyl Side Chain

-

To the reaction mixture containing the cyclic intermediate, add 2-chloroethylamine (B1212225) hydrochloride.[8]

-

Continue stirring at a temperature between -40°C and 25°C for 3 to 30 hours to form the intermediate phosphamide.[8]

Step 3: Acylation

-

Add 2-chloroacetyl chloride to the reaction mixture.[8]

-

Allow the reaction to proceed for 5 to 50 hours at a temperature between -40°C and 25°C to yield the N-acylated intermediate, 3-(2-chloroacetyl)-2-[(2-chloroethyl)amino]-tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide.[8]

Step 4: Reduction to this compound

-

Isolate the crude N-acylated intermediate.

-

Dissolve the intermediate in a suitable solvent (e.g., tetrahydrofuran).[8]

-

Add a reducing agent, such as an alkali metal borohydride (B1222165) (e.g., sodium borohydride), to the solution.[8]

-

After the reduction is complete, quench the reaction and extract the this compound product.

-

Purify the final product using column chromatography or recrystallization to obtain this compound.[8]

Quantitative Data: Preclinical Efficacy and Clinical Pharmacokinetics

The following tables summarize key quantitative data from preclinical and early clinical studies of this compound, providing insights into its therapeutic potential and clinical behavior.

Table 1: Preclinical Antitumor Activity of this compound in Human Tumor Xenografts

| Tumor Type | Number of Xenografts Tested | Number of Regressions | Response Rate (%) |

| Breast Cancer | 5 | 4 | 80% |

| Colon Cancer | 3 | 1 | 33% |

| Gastric Cancer | 1 | 1 | 100% |

| Non-Small-Cell Lung Cancer | 7 | 2 | 29% |

| Small-Cell Lung Cancer | 4 | 3 | 75% |

| Sarcoma | 2 | 1 | 50% |

| Testicular Cancer | 3 | 3 | 100% |

| Data from a preclinical phase II study in thymus aplastic nude mice.[5] |

Table 2: Pharmacokinetic Parameters of this compound in Early Clinical Trials

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | 7 hours | Low dose (1800-2400 mg/m²) | [9] |

| 15 hours | High dose (3800-5000 mg/m²) | [9] | |

| Volume of Distribution (Vd) | 0.64 L/kg (Day 1) | [9] | |

| 0.72 L/kg (Day 5) | [9] | ||

| Oral Bioavailability | ~92% | [8] | |

| Plasma Clearance | Significant increase from Day 1 to Day 5 | Multiple dosing | [10] |

Table 3: Dose-Limiting Toxicities in a Phase I Clinical Trial

| Dose Range (mg/m²) | Toxicity | Incidence |

| 3800 - 7000 | Leukopenia | 12 of 20 patients |

| 3800 - 10,000 | Hemorrhagic Cystitis | 15 of 23 patients |

| 5000 - 10,000 | Central Nervous System Toxicity | 7 of 17 patients |

| Data from an initial phase I clinical trial of this compound.[10] |

Mechanism of Action and Metabolic Activation

This compound is a prodrug that requires metabolic activation in the liver to exert its cytotoxic effects.[9][11] This activation is primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4 and CYP2B6.[11]

Metabolic Activation Pathway

The metabolic activation of this compound is a critical step in its mechanism of action. The following diagram illustrates this pathway, highlighting the key enzymes and metabolites involved.

Caption: Metabolic activation pathway of this compound.

DNA Damage and Cellular Response

The primary cytotoxic effect of this compound is mediated by its active metabolite, isophosphoramide mustard.[12] This bifunctional alkylating agent forms covalent bonds with DNA, leading to the formation of both intrastrand and interstrand cross-links, primarily at the N7 position of guanine.[12] These DNA lesions physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[12]

The cellular response to this compound-induced DNA damage involves a complex network of signaling pathways known as the DNA Damage Response (DDR). The following diagram illustrates the key pathways activated by DNA cross-links.

Caption: Cellular response to this compound-induced DNA damage.

Conclusion

The discovery and development of this compound represent a significant advancement in cancer chemotherapy. From its rational design as an analog of cyclophosphamide to the critical intervention of mesna that unlocked its full therapeutic potential, the history of this compound is a testament to the iterative nature of drug development. The synthetic routes, primarily originating from phosphorus oxychloride, have been refined to provide an efficient means of production. Understanding the intricate details of its metabolic activation and the subsequent DNA damage response pathways is crucial for optimizing its clinical use, managing its toxicities, and developing novel therapeutic strategies. This technical guide provides a foundational resource for researchers and clinicians, encapsulating the essential knowledge of this compound's journey from a laboratory curiosity to a life-saving medication.

References

- 1. Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vivo detection of ifosfamide by 31P-MRS in rat tumours: increased uptake and cytotoxicity induced by carbogen breathing in GH3 prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]

- 5. Preclinical phase II study of ifosfamide in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synergistic Eradication of Fibrosarcoma With Acquired Ifosfamide Resistance Using Methionine Restriction Combined With Ifosfamide in Nude-mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and pharmacokinetics of oral and intravenous ifosfamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strong inhibition of Ewing tumor xenograft growth by combination of human interferon-alpha or interferon-beta with ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetics of ifosfamide in combination with N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinPGx [clinpgx.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure of Isophosphamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophosphamide (also known as Ifosfamide) is a synthetic analogue of cyclophosphamide (B585) and a member of the nitrogen mustard family of alkylating agents.[1][2] It is a widely used chemotherapeutic prodrug for the treatment of a variety of cancers, including testicular cancer, soft tissue sarcoma, osteosarcoma, bladder cancer, and lung cancer.[3][4] Its cytotoxic effects are exerted after metabolic activation in the liver. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for this compound.

Chemical Structure and Properties

This compound is chemically designated as 3-(2-chloroethyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide.[1][2] It is a white crystalline powder that is soluble in water.[1][5]

Chemical Structure:

Source: Adapted from Pfizer Inc.[1]

Physicochemical and Pharmacokinetic Properties

The key physicochemical and pharmacokinetic properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | N,3-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amide 2-oxide[3] |

| Molecular Formula | C₇H₁₅Cl₂N₂O₂P[1][2][6] |

| Molecular Weight | 261.1 g/mol [1][2] |

| CAS Number | 3778-73-2[6][7] |

| Appearance | White crystalline powder[1][5] |

| Melting Point | 39-41 °C[3] |

| Solubility | Soluble in water.[1] Also soluble in ethanol (B145695) (~50 mg/mL), DMSO (~30 mg/mL), and DMF (~50 mg/mL).[1] Soluble in PBS (pH 7.2) at approximately 10 mg/mL.[1] |

| Half-life | Dose-dependent; approximately 15 hours at high doses (3.8-5.0 g/m²) and 7 hours at lower doses (1.6-2.4 g/m²).[1][4] |

| Metabolism | Hepatic, via cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6).[2][7] |

| Excretion | Primarily renal.[4] |

Mechanism of Action: Metabolic Activation

This compound is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects.[2][4] The primary activation step is hydroxylation at the C4 position of the oxazaphosphorine ring, forming the unstable intermediate 4-hydroxythis compound.[1] This intermediate exists in equilibrium with its tautomer, aldoifosfamide.[2] Aldoifosfamide then undergoes spontaneous decomposition to yield the active alkylating metabolite, isophosphoramide mustard, and the urotoxic byproduct, acrolein.[2][8] Isophosphoramide mustard is responsible for the antineoplastic activity of the drug, forming DNA cross-links at the N-7 position of guanine, which ultimately leads to cell death.[2][9]

A competing metabolic pathway involves the N-dechloroethylation of the side chains, which produces the neurotoxic metabolite chloroacetaldehyde (B151913) (CAA).[7][8]

Metabolic Activation Pathway of this compound

Caption: Metabolic activation and toxicity pathways of this compound.

Experimental Protocols

Synthesis of this compound

While several synthetic routes for this compound have been developed, a common industrial method involves a multi-step process starting from phosphorus oxychloride. This approach is favored for its safety and efficiency.[10][11]

A Proposed Synthetic Pathway:

-

Cyclization: 3-Aminopropan-1-ol is reacted with phosphorus oxychloride in an anhydrous solvent (e.g., dichloromethane) in the presence of a tertiary amine base (e.g., triethylamine) at a cooled temperature (-5 to 25 °C) to form a cyclic phosphoramidic chloride intermediate.[10][12]

-

Substitution: 2-Chloroethylamine hydrochloride is then added to the reaction mixture, leading to the formation of an intermediate phosphoramide.[10][12]

-

Acylation: The subsequent addition of 2-chloroacetyl chloride results in the formation of an N-acylated intermediate.[10][12]

-

Reduction: The final step involves the reduction of the N-acylated intermediate using a reducing agent such as sodium borohydride (B1222165) in the presence of an alkaline hydroxide (B78521) to yield this compound.[10]

Note: This is a generalized protocol, and specific reaction conditions, purification, and characterization steps would need to be optimized.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantification of this compound in various matrices.

Methodology:

-

System: A reversed-phase HPLC system with UV detection is typically employed.[13][14]

-

Column: A Spherisorb C18 ODS column (150 mm × 4.6 mm) or a similar C8 or C18 column is suitable.[13][15]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 30:70 v/v), with the pH adjusted to 3 using 0.1 N hydrochloric acid, can be used.[13] Another reported mobile phase is a solution of acetonitrile:25mM KH₂PO₄ (23:77) at pH 4.[15]

-

Flow Rate: A flow rate of 1.0 to 1.5 mL/min is common.[13][15]

-

Detection: UV absorbance is monitored at a wavelength of 200-203 nm.[13][15]

-

Internal Standard: Cyclophosphamide can be used as an internal standard for quantitative analysis.[15]

-

Sample Preparation: Plasma samples can be prepared by solid-phase extraction.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and the analysis of its metabolites.

Methodology:

-

¹H NMR: High-frequency ¹H NMR spectroscopy can be used to study the biochemical effects of this compound by analyzing changes in the excretion patterns of small organic molecules in urine.[16]

-

³¹P NMR: ³¹P NMR spectroscopy is particularly useful for the quantification of this compound and its phosphorus-containing metabolites in biological fluids like urine.[17]

-

HPLC-NMR: The combination of HPLC with NMR spectroscopy (HPLC-NMR) allows for the on-line separation and identification of this compound and its metabolites, such as 4-hydroxy-ifosfamide and dechloroethylated derivatives, from complex biological matrices.[18]

Conclusion

This technical guide provides a detailed overview of the chemical structure, properties, and analytical methodologies related to this compound. The information presented, including the summarized quantitative data and the metabolic pathway diagram, serves as a valuable resource for researchers, scientists, and professionals involved in the development and study of this important chemotherapeutic agent. A thorough understanding of its chemical nature and metabolic fate is critical for optimizing its therapeutic use and mitigating its associated toxicities.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ifosfamide [drugfuture.com]

- 4. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Ifosfamide - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. The Synthesis of Ifosfamide - Dissertation [m.dissertationtopic.net]

- 12. CN101058589A - Method of synthesizing ifosfamide - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Ifosfamide Assay Analyzed with HPLC – AppNote [mtc-usa.com]

- 15. avmajournals.avma.org [avmajournals.avma.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 18. Nuclear magnetic resonance and high-performance liquid chromatography-nuclear magnetic resonance studies on the toxicity and metabolism of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Isophosphamide enantiomers and their biological activity

An In-depth Technical Guide to the Biological Activity of Isophosphamide Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (IFO) is a crucial alkylating agent in the treatment of various cancers.[1] As a chiral molecule, it is administered clinically as a racemic mixture of its (R)- and (S)-enantiomers.[2] These enantiomers exhibit significant differences in their metabolism, pharmacokinetics, efficacy, and toxicity profiles. This technical guide provides a comprehensive overview of the stereoselective biological activity of this compound enantiomers, summarizing quantitative data, detailing experimental protocols, and visualizing key metabolic and signaling pathways. Understanding these enantioselective differences is paramount for optimizing therapeutic strategies and developing new, potentially safer, and more effective analogs.[3]

Stereoselective Metabolism of this compound

The therapeutic activity and toxicity of this compound are dictated by its metabolic fate, which is handled primarily by cytochrome P450 (CYP) enzymes in the liver and, to some extent, in the kidneys.[4][5] The metabolic process is highly stereoselective, following two main competing pathways: 4-hydroxylation (bioactivation) and N-dechloroethylation (inactivation and toxification).[4]

-

(R)-Isophosphamide: This enantiomer is preferentially metabolized via the 4-hydroxylation pathway, primarily by CYP3A4.[2][4] This pathway leads to the formation of the active alkylating metabolite, isophosphoramide mustard (IPM), which is responsible for the drug's cytotoxic effects.[4] (R)-IFO exhibits more rapid 4-hydroxylation and less efficient N-dechloroethylation compared to its S-counterpart.[4]

-

(S)-Isophosphamide: This enantiomer has a higher propensity for metabolism through the N-dechloroethylation pathway, a reaction catalyzed by both CYP3A4 and CYP2B6.[4][6] This process generates inactive dechloroethylated metabolites and the neurotoxic and nephrotoxic byproduct, chloroacetaldehyde (B151913) (CAA).[7][8] Consequently, the (S)-enantiomer is considered the primary source of this compound-associated neurotoxicity.[3]

The balance between these pathways is clinically significant. A higher rate of 4-hydroxylation is associated with greater therapeutic efficacy, while increased N-dechloroethylation leads to elevated toxicity.[4]

Caption: Stereoselective metabolic pathways of (R)- and (S)-isophosphamide.

Mechanism of Action: DNA Alkylation and Apoptosis

The cytotoxic activity of this compound stems from its active metabolite, isophosphoramide mustard (IPM).[4] IPM is a bifunctional alkylating agent that covalently binds to the N7 position of guanine (B1146940) residues in DNA.[4][9] This binding can occur on the same strand or on opposite DNA strands, leading to the formation of intrastrand and interstrand cross-links.[4][6]

These DNA cross-links are highly cytotoxic lesions. They physically obstruct DNA replication and transcription, triggering cell cycle arrest and ultimately leading to programmed cell death (apoptosis).[4][10] The formation of interstrand cross-links is particularly difficult for cellular DNA repair mechanisms to resolve, making it a highly effective method of killing rapidly dividing cancer cells.[6]

Caption: Mechanism of action from prodrug activation to DNA damage and apoptosis.

Quantitative Data Summary

The stereoselective metabolism of this compound results in distinct pharmacokinetic and cytotoxic profiles for each enantiomer.

Table 1: Comparative Pharmacokinetics of this compound Enantiomers in Humans

| Parameter | (R)-Isophosphamide | (S)-Isophosphamide | Significance | Reference |

| Half-life (t½) | 7.12 ± 1.92 h | 5.98 ± 1.52 h | P < 0.001 | [11] |

| 7.57 ± 0.99 h | 6.03 ± 0.82 h | Significant | [12] | |

| Total Clearance | 0.060 ± 0.013 L/h/kg | 0.072 ± 0.014 L/h/kg | P < 0.001 | [11] |

| 41.52 ± 2.90 ml/m²/min | 52.37 ± 3.75 ml/m²/min | Significant | [12] | |

| Area Under Curve (AUC) | 2480 ± 200 µM·h | 1960 ± 150 µM·h | Significant | [12] |

| Volume of Distribution (Vss) | 0.60 ± 0.16 L/kg | 0.61 ± 0.19 L/kg | Not Significant | [11] |

| 25.68 ± 0.80 L/m² | 27.35 ± 0.89 L/m² | Slightly Smaller | [12] | |

| Data presented as mean ± standard deviation. |

Table 2: Enantioselective Metabolism and Cytotoxicity

| Feature | (R)-Isophosphamide | (S)-Isophosphamide | Key Findings | Reference |

| Primary Metabolic Pathway | 4-Hydroxylation (Activation) | N-Dechloroethylation (Toxification) | (R)-IFO is preferentially activated. | [4][13][14] |

| Primary CYP Enzyme | CYP3A4 | CYP2B6 & CYP3A4 | Different CYP isozymes show preference. | [2][4] |

| Rate of 4-Hydroxylation | 2- to 3-fold higher than (S)-IFO | Lower | Results in more active metabolite from (R)-IFO. | [2] |

| Antiproliferative Effect | Lower | Higher | Observed in P-388 leukemic and Lewis lung cells. | [15][16] |

| Cytotoxicity in CYP3A4-expressing cells | Higher Sensitivity | Lower Sensitivity | (R)-IFO is more potent in tumors with high CYP3A4. | [2] |

| Neurotoxic Metabolite (CAA) Production | Lower | Higher | (S)-IFO is the major source of neurotoxicity. | [3][4] |

Experimental Protocols

Enantioselective Pharmacokinetic Analysis

Objective: To determine the plasma concentrations of (R)- and (S)-isophosphamide over time following administration of the racemic mixture.

Methodology (based on Gas Chromatography-Mass Spectrometry - GC-MS): [12][17]

-

Sample Collection: Collect peripheral blood samples from patients at predetermined time points after this compound infusion.

-

Plasma Separation: Centrifuge blood samples to separate plasma, which is then stored at -20°C or lower until analysis.

-

Sample Preparation (Extraction):

-

Thaw plasma samples and spike with an internal standard (e.g., deuterium-labeled analogs of the enantiomers).[14]

-

Perform liquid-liquid extraction using an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

-

Derivatization: To improve chromatographic properties and volatility, derivatize the extracted residues (e.g., using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide).

-

Chromatographic Separation:

-

Inject the derivatized sample into a gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based column) capable of separating the enantiomers.

-

Use a temperature program to achieve optimal separation of the (R)- and (S)-enantiomer peaks.

-

-

Detection and Quantification:

-

Use a mass spectrometer operating in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of each enantiomer and the internal standard.

-

Construct calibration curves using standards of known concentrations to determine the concentration of each enantiomer in the plasma samples.

-

-

Pharmacokinetic Modeling: Analyze the resulting concentration-time data using appropriate pharmacokinetic software to calculate parameters such as half-life, clearance, and volume of distribution for each enantiomer.

In Vitro Cytotoxicity Assay

Objective: To determine the differential cytotoxicity of this compound enantiomers against cancer cell lines.

Methodology (based on co-culture with metabolic activation system): [2][18]

-

Cell Culture: Culture tumor cells (e.g., 9L gliosarcoma cells) in appropriate media and conditions.[2] For cells lacking endogenous CYP activity, establish a co-culture system with microsomes or cells engineered to express specific human CYP enzymes (e.g., CYP3A4 or CYP2B6).[2][18]

-

Drug Preparation: Prepare stock solutions of (R)-isophosphamide, (S)-isophosphamide, and racemic this compound in a suitable solvent.

-

Treatment:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Add the metabolic activation system (e.g., liver microsomes and an NADPH-generating system) to the wells.

-

Treat the cells with a range of concentrations of each this compound enantiomer and the racemate. Include untreated cells as a negative control.

-

-

Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) to allow for metabolic activation and induction of cytotoxicity.[19]

-

Viability Assessment (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a detergent solution).

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot cell viability against drug concentration and use a non-linear regression model to determine the IC50 (the concentration of drug that inhibits cell growth by 50%) for each enantiomer.

-

Caption: Experimental workflow for in vitro enantioselective cytotoxicity assay.

DNA Interstrand Cross-linking Analysis

Objective: To detect and quantify the formation of DNA interstrand cross-links in cells following treatment with this compound.

Methodology (based on the Single Cell Gel Electrophoresis 'Comet' Assay): [20]

-

Cell Treatment: Treat cells (e.g., human lymphocytes) in vitro or isolate them from patients undergoing this compound therapy.

-

Irradiation: To introduce a fixed number of random DNA strand breaks, irradiate the cells on ice with a controlled dose of X-rays or gamma rays. The presence of cross-links will retard the migration of this fragmented DNA.

-

Cell Embedding: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt, detergent-based lysis solution to dissolve cell membranes and nuclear envelopes, leaving behind DNA "nucleoids."

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer to denature the DNA. Apply an electric field. DNA fragments that are not cross-linked will migrate out of the nucleoid, forming a "comet tail." Cross-linked DNA will be retarded in its migration.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualization and Scoring:

-

Visualize the slides using a fluorescence microscope.

-

Use image analysis software to quantify the DNA in the comet tail relative to the head. A common metric is the "tail moment" (the product of the tail length and the fraction of DNA in the tail).

-

-

Data Analysis: The degree of cross-linking is measured as the reduction in the comet tail moment compared to irradiated control cells that were not treated with the drug.

Conclusion

The biological activity of this compound is fundamentally linked to its stereochemistry. The (R)-enantiomer is associated with the desired therapeutic, alkylating activity, while the (S)-enantiomer contributes disproportionately to toxic side effects, particularly neurotoxicity. This knowledge presents clear opportunities for drug development, suggesting that the clinical use of enantiomerically pure (R)-isophosphamide could offer an improved therapeutic index over the currently used racemic mixture.[3][4] Further research into novel, stereochemically pure analogs that resist toxifying metabolic pathways may lead to the next generation of safer and more effective oxazaphosphorine-based cancer therapies.[18]

References

- 1. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Enantioselective metabolism and cytotoxicity of R-ifosfamide and S-ifosfamide by tumor cell-expressed cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclophosphamide versus ifosfamide: to use ifosfamide or not to use, that is the three-dimensional question - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. karger.com [karger.com]

- 7. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DNA guanine-guanine crosslinking sequence specificity of isophosphoramide mustard, the alkylating metabolite of the clinical antitumor agent ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemotherapy - Wikipedia [en.wikipedia.org]

- 11. Pharmacokinetics of ifosfamide and its enantiomers following a single 1 h intravenous infusion of the racemate in patients with small cell lung carcinoma [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective pharmacokinetics of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in female cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stereoselective pharmacokinetics of ifosfamide in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stereoselective pharmacokinetics of ifosfamide in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative studies on biological activity of /+/R and /-/S enantiomers of cyclophosphamide and ifosfamide. II. Antiproliferative activity of cyclophosphamide and ifosfamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative studies on biological activity of /+/R and /-/S enantiomers of cyclophosphamide and ifosfamide. I. Antitumour effect of cyclophosphamide and ifosfamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stereoselective metabolism and pharmacokinetics of ifosfamide in the rat - ProQuest [proquest.com]

- 18. pure.gustaveroussy.fr [pure.gustaveroussy.fr]

- 19. Differential cytotoxicity of Ifosfamide and its metabolites in renal epithelial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measurement of DNA cross-linking in patients on ifosfamide therapy using the single cell gel electrophoresis (comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isophosphamide Metabolism and its Active Metabolites Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isophosphamide (IFO), a prodrug of the oxazaphosphorine class, is a widely utilized alkylating agent in the treatment of various solid tumors and hematologic malignancies.[1] Its therapeutic efficacy is intrinsically linked to its complex metabolic activation, while its toxicity profile is dictated by the formation of harmful byproducts. A thorough understanding of the this compound metabolic pathway is therefore critical for optimizing its clinical use, mitigating adverse effects, and developing novel therapeutic strategies. This technical guide provides a comprehensive overview of this compound metabolism, detailing the enzymatic processes, the formation of active and toxic metabolites, and the subsequent cellular signaling pathways. This document summarizes key quantitative pharmacokinetic data, presents detailed experimental protocols for studying this compound metabolism, and includes visualizations of the metabolic and signaling pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

This compound Metabolism: A Dichotomy of Activation and Inactivation

This compound is administered as a racemic mixture and requires hepatic bioactivation to exert its cytotoxic effects.[2] The metabolism of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system and follows two main competing pathways: 4-hydroxylation, which leads to the formation of the active cytotoxic species, and N-dechloroethylation, which is a pathway of both inactivation and toxification.[1]

4-Hydroxylation: The Activation Pathway

The initial and rate-limiting step in the bioactivation of this compound is the 4-hydroxylation of the oxazaphosphorine ring, predominantly catalyzed by CYP3A4 and CYP2B6.[1] This reaction produces the unstable intermediate, 4-hydroxyifosfamide, which exists in equilibrium with its open-ring tautomer, aldoifosfamide (B1666837).[1] Aldoifosfamide is a critical branch-point metabolite. It can be detoxified by aldehyde dehydrogenase (ALDH) to the inactive carboxyifosfamide.[3] Alternatively, and more importantly for its therapeutic effect, aldoifosfamide can undergo spontaneous (non-enzymatic) β-elimination to yield two products:

-

Isophosphoramide Mustard (IPM): The ultimate active alkylating metabolite responsible for the cytotoxic effects of this compound.[3]

-

Acrolein: A highly reactive and urotoxic byproduct.[3]

N-Dechloroethylation: The Inactivation and Toxification Pathway

Competing with the 4-hydroxylation pathway is the N-dechloroethylation of the chloroethyl side chains, also primarily mediated by CYP3A4 and CYP2B6.[1] This pathway leads to the formation of inactive dechloroethylated metabolites and a significant toxic byproduct:

-

Chloroacetaldehyde (CAA): A metabolite implicated in the neurotoxicity and nephrotoxicity associated with this compound therapy.[4]

The balance between these two pathways is a crucial determinant of both the efficacy and toxicity of this compound treatment.

Quantitative Pharmacokinetics of this compound and its Metabolites

The pharmacokinetic profile of this compound and its metabolites can exhibit significant inter-individual variability. The following tables summarize key pharmacokinetic parameters from clinical studies.

| Parameter | This compound | 4-Hydroxyifosfamide | Chloroacetaldehyde | Isophosphoramide Mustard (IPM) | Reference |

| Half-life (t½) | 7 - 15 hours (dose-dependent) | Short | Short | - | [3] |

| Volume of Distribution (Vd) | ~0.64 - 0.72 L/kg | - | - | - | [3] |

| Clearance (CL) | Exhibits auto-induction, increases with repeated dosing | - | - | - | [5] |

| Bioavailability (Oral) | ~92% | - | - | - | [6] |

Note: Pharmacokinetic parameters for metabolites are often challenging to determine accurately due to their reactive and transient nature. The data presented are representative values and can vary based on patient-specific factors and analytical methodologies.

Experimental Protocols for Studying this compound Metabolism

In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and identifying the metabolites of this compound in vitro.

Objective: To determine the rate of metabolism of this compound and identify the metabolites formed by human liver microsomal enzymes.

Materials:

-

This compound

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., a stable isotope-labeled ifosfamide)

-

LC-MS/MS system

Methodology:

-

Preparation of Incubation Mixture:

-

Prepare a working solution of this compound in the phosphate buffer.

-

In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL), and the this compound working solution.

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

-

-

Initiation of Metabolic Reaction:

-

Initiate the reaction by adding the NADPH regenerating system to the pre-incubated mixture.

-

-

Incubation and Sampling:

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Reaction Termination and Sample Preparation:

-

Immediately terminate the reaction in the collected aliquots by adding a cold quenching solvent, such as acetonitrile containing an internal standard.

-

Vortex the samples vigorously to precipitate the microsomal proteins.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent drug (this compound) and identify and quantify the formed metabolites (e.g., 4-hydroxyifosfamide, dechloroethylifosfamide).

-

LC-MS/MS Method for the Quantification of this compound and its Metabolites

This protocol provides a general framework for the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous analysis of this compound and its key metabolites in a biological matrix (e.g., plasma or microsomal incubate).[7]

Objective: To develop a sensitive and specific method for the quantification of this compound, 2-dechloroethylifosfamide, 3-dechloroethylifosfamide, and 4-hydroxyifosfamide.

Instrumentation and Reagents:

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A suitable reversed-phase HPLC column (e.g., C18).

-

Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Reference standards for this compound and its metabolites.

-

A stable isotope-labeled internal standard (e.g., ifosfamide-d4).

Methodology:

-

Sample Preparation:

-

Employ a protein precipitation method for plasma samples or the supernatant from microsomal incubations.

-

To a known volume of the sample, add a precipitating solvent (e.g., acetonitrile) containing the internal standard.

-

Vortex and centrifuge to remove precipitated proteins.

-

Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample onto the LC system.

-

Develop a gradient elution method using the mobile phases to achieve chromatographic separation of this compound and its metabolites.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) for detection. Optimize the precursor-to-product ion transitions for each analyte and the internal standard.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of the reference standards.

-

Quantify the analytes in the unknown samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Visualization of Metabolic and Signaling Pathways

This compound Metabolic Pathway

References

- 1. avmajournals.avma.org [avmajournals.avma.org]

- 2. The analysis of ifosfamide and its metabolites (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A study of 5 day fractionated ifosfamide pharmacokinetics in consecutive treatment cycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism and pharmacokinetics of oral and intravenous ifosfamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Preclinical Pharmacokinetic Profile of Isophosphamide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of isophosphamide in preclinical models. This compound, a nitrogen mustard derivative and a structural isomer of cyclophosphamide, is a crucial alkylating agent in cancer chemotherapy. As a prodrug, its efficacy and toxicity are intrinsically linked to its complex metabolic activation and detoxification pathways. Understanding its absorption, distribution, metabolism, and excretion (ADME) in preclinical species is paramount for the rational design of clinical trials and the optimization of its therapeutic index.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound and its primary active metabolite, isophosphoramide mustard (IPM), across various preclinical species. These data have been compiled from multiple studies to provide a comparative overview.

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | Route | t½ (min) | CL (L/h/kg) | Vd (L/kg) | Cmax (µg/mL) | Tmax (min) | Reference |

| Rat (Male, Sprague-Dawley) | 40 | IV | (R)-IF: 34.2(S)-IF: 41.8 | - | - | - | - | [1] |

| Rat (Female, Sprague-Dawley) | 40 | IV | (R)-IF: 62.1(S)-IF: 75.1 | - | - | - | - | [1] |

| Mouse | - | - | - | - | - | - | - | Data not consistently reported |

Note: '-' indicates data not available in the reviewed literature. t½ (half-life), CL (clearance), Vd (volume of distribution), Cmax (maximum concentration), Tmax (time to maximum concentration).

Table 2: Pharmacokinetic Parameters of Isophosphoramide Mustard (IPM) in Preclinical Models

| Species | Dose (mg/kg) | Route | t½ (h) | CL (L/h/kg) | Vd (L/kg) | Cmax (µg/mL) | Tmax (min) | Reference |

| Mouse | 100 | IV | < 1 (t½α = 2 min) | 8.44 | - | - | - | [2] |

| Dog | 10 | IV | 0.99 (t½β) | 1.01 | - | - | - | [2] |

| Monkey | - | IV | 4.2 | 1.65 | - | - | - | [2] |

Note: '-' indicates data not available in the reviewed literature. t½ (half-life), CL (clearance), Vd (volume of distribution), Cmax (maximum concentration), Tmax (time to maximum concentration).

Metabolic Pathways of this compound

This compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, to produce both active and inactive metabolites. The balance between these pathways dictates the therapeutic efficacy and toxicity profile of the drug.

Bioactivation Pathway

The crucial step in this compound's anticancer activity is its 4-hydroxylation by CYP3A4 and CYP2B6 to form 4-hydroxyifosfamide (B1221068).[3] This unstable intermediate exists in equilibrium with its tautomer, aldoifosfamide (B1666837). Aldoifosfamide then undergoes spontaneous β-elimination to yield the ultimate alkylating agent, isophosphoramide mustard (IPM), and acrolein.[3] IPM is responsible for the cytotoxic effects by forming DNA cross-links, leading to apoptosis.[3]

Inactivation and Detoxification Pathways

Parallel to bioactivation, this compound can be N-dechloroethylated at either the N2 or N3 position, a process also mediated by CYP3A4 and CYP2B6. This detoxification pathway produces inactive dechloroethylated metabolites and the neurotoxic and nephrotoxic byproduct, chloroacetaldehyde.[4] Furthermore, 4-hydroxyifosfamide can be oxidized by alcohol dehydrogenase to the inactive 4-ketoifosfamide, or aldoifosfamide can be oxidized by aldehyde dehydrogenase to the inactive carboxyifosfamide.

Experimental Protocols

The following section outlines a representative experimental protocol for a preclinical pharmacokinetic study of this compound, based on common practices reported in the literature.

Animal Models

-

Species: Sprague-Dawley rats or BALB/c mice are commonly used.

-

Health Status: Healthy, adult animals of a specific sex (e.g., male) are often chosen to reduce variability.

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the study.

-

Housing: Animals are typically housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and free access to food and water, except for fasting before oral administration.

Dosing and Administration

-

Dose Formulation: this compound is typically dissolved in a sterile vehicle such as saline (0.9% NaCl) for intravenous (IV) administration.

-

Dose Levels: A common dose for pharmacokinetic studies in rats is 40 mg/kg.[1] In mice, doses can range up to 130 mg/kg for efficacy studies.[5]

-

Administration Route: Intravenous (bolus or infusion) via the tail vein is common for determining fundamental pharmacokinetic parameters. Oral gavage can be used to assess oral bioavailability.

Sample Collection

-

Matrix: Blood is the primary matrix collected.

-

Collection Technique: Serial blood samples are collected from the tail vein or via cannulation of a major blood vessel (e.g., jugular vein) at predetermined time points.

-

Time Points: A typical sampling schedule for an IV bolus study might include pre-dose (0), and 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

-

Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

-

Technique: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound and its metabolites due to its high sensitivity and selectivity.

-

Sample Preparation: A protein precipitation or solid-phase extraction (SPE) method is typically used to extract the analytes from the plasma matrix.

-

Chromatography: Reversed-phase chromatography with a C18 column is commonly employed to separate this compound and its metabolites.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.

-

Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d4) is crucial for accurate quantification.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.

Conclusion

The preclinical pharmacokinetic evaluation of this compound is a multifaceted process that is essential for understanding its disposition and for optimizing its clinical use. The data presented in this guide highlight the species-dependent differences in its pharmacokinetic profile and underscore the importance of its complex metabolism. The provided experimental protocols and workflows offer a foundational framework for designing and conducting robust preclinical studies. A thorough understanding of the principles outlined herein will empower researchers, scientists, and drug development professionals to advance the development of this compound-based therapies and improve patient outcomes.

References

- 1. Stereoselective pharmacokinetics of ifosfamide in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative preclinical toxicology and pharmacology of isophosphoramide mustard, the active metabolite of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical phase II study of ifosfamide in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isophosphamide Cellular Uptake and Transport Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isophosphamide (IFO) is a crucial alkylating agent used in the treatment of various solid tumors and hematologic malignancies. As a prodrug, its efficacy and toxicity are intrinsically linked to its metabolic activation and subsequent entry into both cancerous and healthy cells. Understanding the nuanced mechanisms of this compound's cellular uptake and transport is paramount for optimizing its therapeutic index, predicting patient-specific toxicities, and developing novel drug delivery strategies. This technical guide provides a comprehensive overview of the current knowledge on this compound's cellular transport, focusing on the dual roles of passive diffusion and active transport. It details the key transporters involved, summarizes available quantitative data, and provides detailed experimental protocols for studying these mechanisms.

Core Mechanisms of this compound Cellular Transport

The cellular uptake of this compound and its metabolites is a multi-faceted process, characterized by both passive diffusion and active, carrier-mediated transport. The predominant mechanism depends on the specific cell type and the particular metabolite .

Passive Diffusion of Active Metabolites

This compound is bioactivated in the liver by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to its pharmacologically active intermediate, 4-hydroxyifosfamide (B1221068).[1] This intermediate exists in equilibrium with its tautomer, aldoifosfamide (B1666837). It is widely suggested that both 4-hydroxyifosfamide and aldoifosfamide are capable of passively diffusing across cell membranes out of hepatic cells, into circulation, and subsequently into target tumor cells.[1]

Once inside the cell, aldoifosfamide spontaneously degrades to produce the ultimate cytotoxic agent, isophosphoramide mustard (IPM), and a toxic byproduct, acrolein.[1] IPM, the bifunctional alkylating agent responsible for the drug's anticancer effects, is then thought to translocate into the nucleus, likely also via passive diffusion, where it forms inter- and intra-strand DNA crosslinks, leading to apoptosis.[1]

Active Transport via Organic Cation Transporter 2 (hOCT2)

While the active metabolites of this compound are believed to enter tumor cells passively, the parent drug itself is a substrate for active transport, a mechanism with significant clinical implications, particularly concerning nephrotoxicity.

The human organic cation transporter 2 (hOCT2), encoded by the SLC22A2 gene, has been identified as a key transporter for this compound.[2][3] hOCT2 is highly expressed on the basolateral membrane of renal proximal tubular cells.[2] This selective uptake of this compound into the kidney cells is the primary reason for its characteristic nephrotoxicity, which is not as pronounced with its structural isomer, cyclophosphamide.[2][3] The accumulation of this compound and its toxic metabolites, such as chloroacetaldehyde (B151913) (CAA), within these cells leads to mitochondrial dysfunction and Fanconi syndrome.[1]

This transporter-mediated uptake is a critical consideration in this compound-based chemotherapy. The co-administration of cimetidine (B194882), a known competitive substrate and inhibitor of hOCT2, has been shown to prevent this compound-induced toxicity in preclinical models, highlighting the clinical relevance of this transport pathway.[2]

Quantitative Data on this compound Transport and Cytotoxicity

Table 1: Inhibition of Human Organic Cation Transporter 2 (hOCT2) by Cimetidine

| Substrate | Inhibitor | K(_i) (µM) | Cell System | Reference |

| Tetraethylammonium (TEA) | Cimetidine | 95 - 146 | hOCT2-expressing cells | [4] |

| Metformin | Cimetidine | 95 - 146 | hOCT2-expressing cells | [4] |

| 1-methyl-4-phenylpyridinium | Cimetidine | 95 - 146 | hOCT2-expressing cells | [4] |

| Note: These K(_i) values represent the inhibition of various substrates by cimetidine and serve as an indicator of its potency as an hOCT2 inhibitor, which is relevant to its ability to block this compound uptake. |

Table 2: Cytotoxicity of this compound and its Metabolites

| Compound | Cell Line | Incubation Time (h) | IC(_{50}) (µM) | Reference |

| Glufosfamide | HepG2 | 24 | 112.32 ± 8.5 | [5] |

| 48 | 83.23 ± 5.6 | [5] | ||

| 72 | 51.66 ± 3.2 | [5] | ||

| This compound | HepG2 | 24 | 133 ± 8.9 | [5] |

| 48 | 125 ± 11.2 | [5] | ||

| 72 | 100.2 ± 7.6 | [5] | ||

| 4-hydroxy-IFO | MX1 (Tumor) | Not specified | 10.8 | [6] |

| Chloroacetaldehyde (CAA) | MX1 (Tumor) | Not specified | 8.6 | [6] |

| 4-hydroxy-IFO | S117 (Tumor) | Not specified | 25.0 | [6] |

| Chloroacetaldehyde (CAA) | S117 (Tumor) | Not specified | 15.3 | [6] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the cellular uptake and transport of this compound.

hOCT2-Mediated Uptake Assay in Transfected HEK293 Cells

This protocol is adapted from methodologies used for other hOCT2 substrates and is suitable for determining if this compound is a substrate for this transporter.[4][7][8]

Materials:

-

HEK293 cells stably transfected with hOCT2 (HEK293-hOCT2).

-

HEK293 cells transfected with an empty vector (control).

-

Poly-D-lysine coated 24-well plates.

-

Dulbecco's Modified Eagle's Medium (DMEM) with appropriate supplements.

-

Krebs-Ringer-Henseleit (KRH) buffer.

-

Radiolabeled [¹⁴C]-isophosphamide or a suitable fluorescent analog.

-

Unlabeled this compound.

-

Cimetidine (as an inhibitor).

-

Lysis buffer (e.g., 1 M NaOH).

-

Scintillation counter and fluid.

Procedure:

-

Cell Seeding: Seed both HEK293-hOCT2 and control cells in poly-D-lysine coated 24-well plates at a density of approximately 75,000 cells per well. Culture for 2-3 days to reach near confluence.

-

Preparation: On the day of the assay, wash the cells three times with pre-warmed KRH buffer.

-

Uptake Initiation: Add KRH buffer containing a known concentration of [¹⁴C]-isophosphamide to each well to initiate uptake. For inhibition studies, pre-incubate the cells with an inhibitor (e.g., cimetidine) for 10-30 minutes before adding the radiolabeled substrate.

-

Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 2-5 minutes, within the linear range of uptake).

-

Uptake Termination: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis: Lyse the cells by adding 0.5 mL of 1 M NaOH to each well and incubating at 37°C for at least 1 hour.

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the protein concentration in parallel wells to normalize the uptake data (e.g., pmol/mg protein/min). hOCT2-mediated uptake is calculated by subtracting the uptake in control cells from that in HEK293-hOCT2 cells.

Cell Viability (MTT) Assay for Cytotoxicity Assessment

This assay determines the effect of this compound and its metabolites on cell viability, particularly in the context of transport inhibition.[2][3][9][10]

Materials:

-

Target cell line (e.g., hOCT2-expressing renal cells or tumor cells).

-

96-well plates.

-

Culture medium.

-

This compound and/or its metabolites.

-

Cimetidine (or other inhibitors).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO or other solubilizing agent.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound, with and without a fixed concentration of an inhibitor like cimetidine. Include untreated control wells.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot dose-response curves to determine IC(_{50}) values.

Isolation of Renal Proximal Tubule Cells for Uptake Studies

This method allows for the study of this compound transport in a more physiologically relevant primary cell model.[6][11]

Materials:

-

Freshly excised kidneys (e.g., from rat or mouse).

-

Collagenase solution.

-

Hanks' Balanced Salt Solution (HBSS).

-

Percoll gradient solutions.

-

Centrifuge.

Procedure:

-

Tissue Preparation: Perfuse the kidney with ice-cold HBSS to remove blood. Mince the renal cortex into small fragments.

-

Enzymatic Digestion: Digest the cortical fragments with a collagenase solution at 37°C with gentle agitation.

-

Cell Dissociation: Further dissociate the tissue by passing it through a series of needles with decreasing gauges.

-

Cell Filtration: Filter the cell suspension through a series of cell strainers to remove undigested tissue.

-

Purification: Isolate the proximal tubule cells from other renal cell types using a Percoll density gradient centrifugation.

-

Cell Culture and Use: The isolated proximal tubule cells can be used immediately for suspension uptake assays or cultured for monolayer experiments, similar to the protocol for transfected cell lines.

Visualizations: Pathways and Workflows

This compound Metabolic Activation and Cellular Transport

Caption: Metabolic activation and cellular transport pathways of this compound.

Experimental Workflow for hOCT2 Transport Assessment

Caption: Experimental workflow for assessing hOCT2-mediated transport.

This compound-Induced Apoptotic Signaling Pathway

Caption: Signaling pathway of this compound-induced apoptosis.

Conclusion

The cellular uptake of this compound is a complex process involving both passive diffusion of its active metabolites into tumor cells and active transport of the parent drug into renal cells via hOCT2. This dual mechanism underscores the fine balance between therapeutic efficacy and toxicity. A thorough understanding of these transport pathways, supported by robust experimental data, is essential for the rational design of new therapeutic strategies. These may include the development of tumor-targeted delivery systems that bypass renal uptake, or the co-administration of specific transporter inhibitors to mitigate off-target toxicities. The methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the clinical application of this compound and other chemotherapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]

- 3. researchhub.com [researchhub.com]

- 4. Measurement of OCT2 Transporter Uptake Activity in HEK293 and MDCKII Cells [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Differential transport of platinum compounds by the human organic cation transporter hOCT2 (hSLC22A2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 11. Validation of Freshly Isolated Rat Renal Cells as a Tool for Preclinical Assessment of Radiolabeled Receptor-Specific Peptide Uptake in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Cytotoxicity of Isophosphamide on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isophosphamide (IFO) is a potent oxazaphosphorine alkylating agent, widely utilized in chemotherapy regimens for a variety of malignancies, including sarcomas, lymphomas, and lung cancer.[1] Structurally an analog of cyclophosphamide, this compound functions as a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its therapeutic effects.[1][2] This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver.[3] The resulting active metabolites are responsible for the drug's cytotoxic activity against cancer cells.

Understanding the in vitro cytotoxicity of this compound is fundamental for preclinical drug screening, mechanism of action studies, and the development of more effective cancer therapies. However, the requirement for metabolic activation presents a unique challenge for in vitro work, as most cancer cell lines lack the specific CYP enzymes necessary to convert the parent drug into its active forms.[4]

This technical guide provides an in-depth overview of this compound's in vitro cytotoxicity, detailing its mechanism of activation, the signaling pathways it triggers, quantitative cytotoxicity data, and standardized experimental protocols for its assessment.

Mechanism of Action and Metabolic Activation

The cytotoxicity of this compound is entirely dependent on its biotransformation into active alkylating agents.

2.1 Metabolic Pathway The activation process begins with hydroxylation by hepatic enzymes, primarily CYP3A4 and CYP2B6, to form 4-hydroxythis compound (4-OH-IFO).[5] This intermediate exists in equilibrium with its open-ring tautomer, aldoifosfamide.[6][7] Aldoifosfamide then undergoes spontaneous (non-enzymatic) decomposition to yield two key products:

-

Isophosphoramide Mustard (IPM): The principal therapeutically active metabolite. IPM is a powerful bifunctional alkylating agent that covalently binds to nucleophilic groups on DNA.[5][8]

-

Acrolein: A toxic byproduct responsible for side effects such as hemorrhagic cystitis.[1][8]

IPM exerts its cytotoxic effect by forming DNA cross-links, both within the same DNA strand (intrastrand) and between opposite strands (interstrand).[1] These adducts physically obstruct DNA replication and transcription, leading to the inhibition of DNA synthesis, cell cycle arrest, and ultimately, the induction of programmed cell death (apoptosis).[1]

2.2 Considerations for In Vitro Studies Because cancer cell lines in culture typically do not express the requisite CYP enzymes, testing the parent this compound compound directly will yield negligible cytotoxicity. To overcome this, in vitro studies employ one of two strategies:

-

Use of Pre-activated Analogs: Chemically stable, pre-activated derivatives such as Mafosfamide (MFA) or 4-hydroperoxyifosfamide (4OOH-IFA) are commonly used.[9] These compounds spontaneously release isophosphoramide mustard in aqueous culture media, bypassing the need for enzymatic activation.

-

Metabolic Activation Systems: The parent drug can be co-incubated with a liver microsomal fraction, such as a rat liver S9 fraction, which contains the necessary CYP enzymes to activate this compound.[4]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize available in vitro cytotoxicity data for this compound and its derivatives. Data for the parent compound is limited due to the activation requirement described above.

Table 1: IC50 Values of this compound and Derivatives on Cancer Cell Lines

| Cell Line | Cancer Type | Compound Tested | Incubation Time (hours) | IC50 (µM) | Citation |

| HepG2 | Hepatocellular Carcinoma | This compound | 24 | 133 ± 8.9 | [2][10] |

| HepG2 | Hepatocellular Carcinoma | This compound | 48 | 125 ± 11.2 | [10] |

| HepG2 | Hepatocellular Carcinoma | This compound | 72 | 100.2 ± 7.6 | [10] |

| HepG2 | Hepatocellular Carcinoma | Glufosfamide | 24 | 112.32 ± 8.5 | [10] |

| HepG2 | Hepatocellular Carcinoma | Glufosfamide | 48 | 83.23 ± 5.6 | [10] |

| HepG2 | Hepatocellular Carcinoma | Glufosfamide* | 72 | 51.66 ± 3.2 | [10] |

*Glufosfamide is a glucose conjugate of isophosphoramide mustard designed for targeted delivery.[2]

Table 2: Cytotoxicity Data for Cyclophosphamide (Analog) on a Macrophage Cell Line

| Cell Line | Cell Type | Compound Tested | Incubation Time (hours) | IC50 (µg/mL) | Citation |

| Raw 264.7 | Mouse Monocyte Macrophage | Cyclophosphamide | 48 | 145.44 | [11] |

Note: Data for Cyclophosphamide, a close structural analog, is provided for comparative context.

Signaling Pathways in this compound-Induced Cell Death

The DNA damage inflicted by isophosphoramide mustard (IPM) initiates a cascade of signaling events that culminate in cell death, primarily through apoptosis.

4.1 DNA Damage Response and Apoptosis The formation of DNA cross-links is recognized by the cell's DNA damage response (DDR) machinery. This can lead to a halt in the cell cycle, typically at the S or G2/M phase, allowing time for DNA repair.[9] If the damage is irreparable, the cell is directed towards apoptosis.

The apoptotic pathway triggered by this compound involves the mitochondrial (intrinsic) pathway.[9] Key molecular events include:

-

Caspase Activation: A decrease in the expression of the anti-apoptotic protein BCL2 is observed.[5] This leads to the activation of the initiator caspase-9, which in turn activates effector caspases like caspase-3 and caspase-7.[5][9]

-

PARP Cleavage: Activated effector caspases cleave critical cellular substrates, including Poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis.[9]

-

Role of p53: The tumor suppressor protein p53 is a central mediator of the DNA damage response. While it is known to be activated by DNA damage to induce apoptosis, some studies have noted that IPM can also decrease the expression of the TP53 gene, suggesting a complex regulatory role.[5][6][8]

Overexpression of anti-apoptotic proteins like Bcl-2 has been shown to block caspase-9 activation and protect cells from this compound-induced death, confirming the critical role of the mitochondrial pathway.[9]

Experimental Protocols

The following section provides a detailed, generalized protocol for determining the IC50 of an activated this compound compound using the MTT assay, a common colorimetric method for assessing cell metabolic activity.[2][12]

5.1 Protocol: IC50 Determination via MTT Assay

Objective: To determine the concentration of a test compound (e.g., Mafosfamide) that inhibits the metabolic activity of a cancer cell line by 50% after a defined exposure period.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Test compound (e.g., Mafosfamide) stock solution in sterile DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile 96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: a. Culture cells to ~80-90% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium.[12][13] d. Incubate the plate for 24 hours to allow cells to attach.

-

Compound Preparation and Treatment: a. Prepare a series of dilutions of the test compound from the stock solution in complete culture medium. A typical concentration range might be 0.1 µM to 500 µM. b. Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (final concentration should not exceed 0.5%).[12] c. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle control). Include untreated wells as a negative control. d. Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

-